

Application Notes: Preparation of Bavisant Stock Solution for In Vitro Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bavisant*

Cat. No.: *B1667764*

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Introduction

Bavisant (also known as JNJ-31001074) is a potent, selective, and orally active antagonist of the histamine H3 receptor.[1][2][3] It is a valuable tool for in vitro studies investigating the role of the H3 receptor in various physiological and pathological processes. The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system that acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters such as acetylcholine and norepinephrine.[4][5] Proper preparation of a **Bavisant** stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **Bavisant** for use in in vitro applications.

Physicochemical Properties of Bavisant

A summary of the key physicochemical properties of **Bavisant** is presented below. This information is essential for calculating the required amounts for stock solution preparation and for understanding the compound's behavior in solution.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₇ N ₃ O ₂	
Molecular Weight	329.44 g/mol	
Appearance	Light yellow to brown solid powder	
Purity	>98%	
Solubility	Soluble in DMSO (100 mg/mL; 303.55 mM)	
Storage (Powder)	3 years at -20°C, 2 years at 4°C	

Experimental Protocol: Preparation of a 100 mM Bavisant Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of **Bavisant** in dimethyl sulfoxide (DMSO). This high-concentration stock can then be diluted to the desired final concentration in your cell culture medium or assay buffer.

Materials:

- **Bavisant** powder (CAS No. 929622-08-2)
- Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic bath

Procedure:

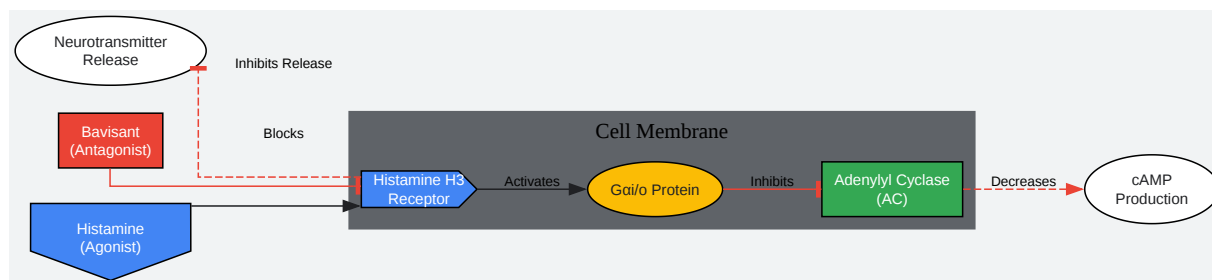
- **Pre-use Preparation:** Before opening the vial, allow the **Bavisant** powder to equilibrate to room temperature for at least one hour. This prevents moisture condensation on the compound.
- **Weighing the Compound:** Accurately weigh out the desired amount of **Bavisant** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, you would need 32.94 mg of **Bavisant**.
 - Calculation: $\text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
 - $0.001 \text{ L} \times 0.1 \text{ mol/L} \times 329.44 \text{ g/mol} = 0.03294 \text{ g} = 32.94 \text{ mg}$
- **Dissolution:** Add the appropriate volume of high-quality, anhydrous DMSO to the **Bavisant** powder. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can significantly impact solubility.
- **Mixing and Sonication:** Vortex the solution thoroughly to facilitate dissolution. If precipitation or cloudiness occurs, use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also be applied. Ensure the compound is completely dissolved before proceeding.
- **Aliquoting:** To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
- **Storage:** Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in your experimental medium.

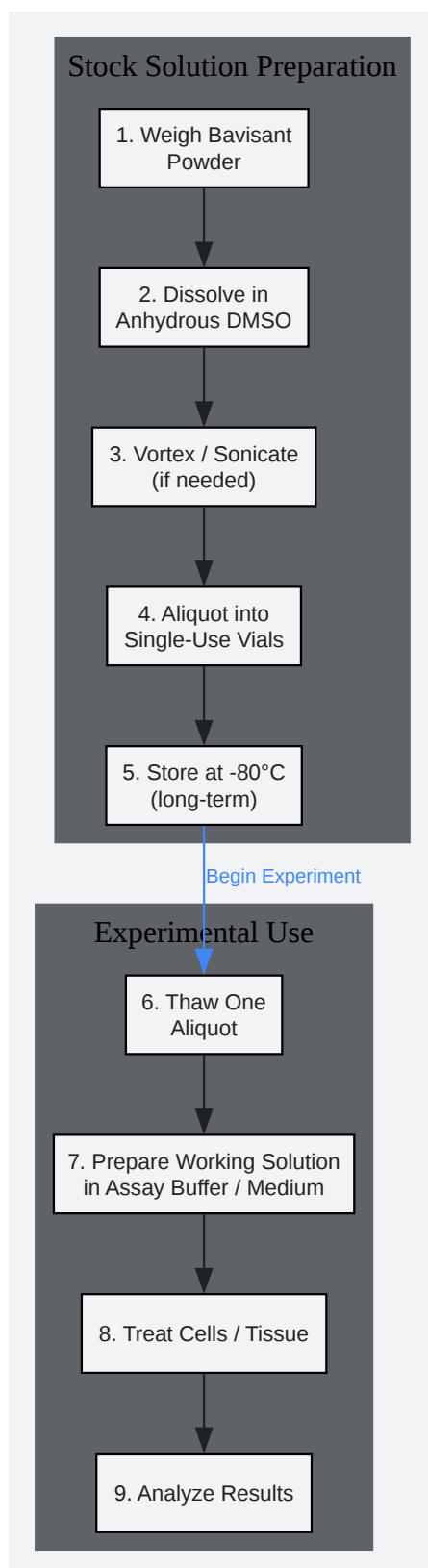
Note on Working Solutions: It is recommended to prepare fresh working solutions for each experiment from the frozen stock. Do not store diluted aqueous solutions for extended periods.

Mechanism of Action and Signaling Pathway

Bavisant acts as an antagonist at the histamine H3 receptor. This receptor is constitutively active and couples to the G α i/o subunit of the heterotrimeric G-protein. Activation of the H3 receptor by an agonist (like histamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, **Bavisant** blocks this action, preventing the agonist-induced inhibition of cAMP production. The H3 receptor can also

modulate other signaling pathways, including the MAPK/ERK pathway. By blocking the receptor, **Bavisant** can increase the release of several neurotransmitters, which is the basis for its investigation in disorders like ADHD.





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